1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17996247
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O2 |
|---|---|
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H18N4O2/c1-8(2)3-14-4-9(5-14)6-15-7-10(11(16)17)12-13-15/h7-9H,3-6H2,1-2H3,(H,16,17) |
| Standard InChI Key | DYHCHKKMMQKTJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1CC(C1)CN2C=C(N=N2)C(=O)O |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound’s structure integrates three distinct components:
-
Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms, known for its metabolic stability and capacity for hydrogen bonding.
-
Isobutylazetidine Moiety: A four-membered saturated nitrogen heterocycle (azetidine) substituted with an isobutyl group (), which introduces steric bulk and lipophilicity.
-
Carboxylic Acid Group: A polar, ionizable functional group at the 4-position of the triazole ring, enhancing solubility and enabling salt formation .
This combination creates a molecule with balanced hydrophobic and hydrophilic regions, potentially optimizing membrane permeability and target engagement.
Synthetic Pathways
The synthesis of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The general workflow involves:
-
Preparation of an azide-functionalized azetidine precursor.
-
Reaction with a propiolic acid derivative (e.g., ethyl propiolate) under Cu(I) catalysis to form the triazole core.
-
Hydrolysis of the ester intermediate to yield the carboxylic acid.
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary screening against the NCI-60 cancer cell line panel revealed that triazole-carboxylic acid derivatives exhibit variable cytotoxicity, with selectivity toward melanoma, colon, and breast cancer cell lines . For example, a related compound, 2-[1-(4-R-phenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-quinoline-4-carboxylic acid, showed GI values in the low micromolar range against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells . The isobutylazetidine moiety in the subject compound may further modulate pharmacokinetic properties, though in vivo efficacy remains untested.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Modifications to the azetidine or triazole components significantly influence biological activity:
The isobutyl group in the subject compound strikes a balance between lipophilicity and steric effects, potentially improving target engagement compared to bulkier tert-butyl analogs .
Pharmacokinetic Considerations
The carboxylic acid group enhances water solubility, facilitating formulation as sodium or potassium salts . Conversely, ester prodrugs (e.g., methyl ester hydrochloride derivatives) demonstrate improved oral absorption, as evidenced by studies on analog methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate HCl .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume